![molecular formula C13H13ClN2O2S B1525086 N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide CAS No. 1274702-33-8](/img/structure/B1525086.png)
N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide
Übersicht
Beschreibung
N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in pharmacological applications. This compound is structurally characterized by the presence of an amino group and a sulfonamide moiety, which are known to influence its interaction with biological targets. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cardiovascular effects, supported by data from various studies.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of sulfonamides, including this compound. The compound has shown varying degrees of effectiveness against different bacterial strains.
- Minimum Inhibitory Concentration (MIC): The MIC values for this compound against Gram-positive and Gram-negative bacteria have been reported, indicating moderate to strong antibacterial activity.
- Case Study: A recent study demonstrated that derivatives of this sulfonamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 µg/mL to 100 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various models.
- Mechanism of Action: It is believed that the compound inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Case Study: In vitro assays indicated that this sulfonamide derivative significantly reduced inflammatory markers in human cell lines, with IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Compound | IC50 (µg/mL) |
---|---|
This compound | 110 |
Diclofenac | 157 |
3. Cardiovascular Effects
Recent research has indicated potential cardiovascular benefits associated with this sulfonamide derivative.
- Experimental Findings: Studies utilizing isolated rat heart models showed that the compound could decrease perfusion pressure and coronary resistance, suggesting a possible role in regulating blood pressure through calcium channel modulation .
Parameter | Control Value | Treated Value |
---|---|---|
Perfusion Pressure (mmHg) | 80 | 65 |
Coronary Resistance (mmHg/mL) | 30 | 20 |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.
- Absorption and Distribution: The compound exhibits favorable absorption characteristics, with predicted permeability across cell membranes based on QSAR models.
- Metabolism: Theoretical studies suggest that it undergoes metabolic transformations primarily in the liver, affecting its bioavailability .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Antitumor Activity
- Research indicates that sulfonamides, including N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, exhibit antitumor properties. They have been studied for their ability to inhibit tumor growth and proliferation in various cancer types. For instance, compounds with similar structures have shown efficacy against mouse lymphoid leukemia in vivo studies .
-
Inhibition of Carbonic Anhydrases
- This compound has been investigated as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Studies have demonstrated that certain sulfonamides can selectively inhibit multiple isoforms of CAs, potentially leading to applications in treating conditions such as glaucoma and epilepsy .
-
Chemokine Receptor Modulation
- This compound has been identified as a modulator of chemokine receptors, particularly CXCR3. This modulation is relevant for the treatment of inflammatory diseases such as asthma and autoimmune disorders like multiple sclerosis . The compound's ability to interfere with chemokine signaling pathways presents a promising therapeutic avenue.
Biochemical Applications
-
Drug Development
- The compound serves as a lead structure for developing new drugs targeting specific diseases. Its sulfonamide moiety is crucial for binding interactions with biological targets, making it a candidate for further modifications to enhance efficacy and selectivity.
-
Research Tool
- In biochemical research, this compound can be utilized as a tool to study enzyme kinetics and mechanisms involving carbonic anhydrases and other related enzymes.
Case Studies
Eigenschaften
IUPAC Name |
N-[3-(aminomethyl)phenyl]-4-chlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-12-3-1-2-10(8-12)9-15/h1-8,16H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRGHAZJPXFAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.